6-Chloro-5-methyl-1H-indazole
Overview
Description
6-Chloro-5-methyl-1H-indazole is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Mechanism of Action
Target of Action
Indazole-containing compounds have been found to have a wide variety of medicinal applications, suggesting that they interact with multiple biological targets .
Mode of Action
Indazole derivatives have been shown to inhibit, regulate, and/or modulate various kinases, which play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been shown to inhibit the production of certain inflammatory mediators in osteoarthritis cartilage, suggesting that they may affect inflammatory pathways .
Pharmacokinetics
Indazole derivatives are generally known to have high gastrointestinal absorption and are able to permeate the blood-brain barrier .
Result of Action
Indazole derivatives have been shown to inhibit cell growth, suggesting that they may have antiproliferative effects .
Action Environment
The synthesis of indazole derivatives has been shown to involve various reactions, suggesting that environmental conditions such as temperature and the presence of certain catalysts may affect their synthesis .
Biochemical Analysis
Biochemical Properties
Indazole derivatives, including 6-Chloro-5-methyl-1H-indazole, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indazole derivatives have been reported to exhibit a wide range of effects on various types of cells . For instance, some indazole derivatives have been found to inhibit cell growth in certain cancer cell lines
Molecular Mechanism
Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Indazole derivatives have been found to exhibit various biological activities, such as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-5-methylphenylhydrazine with a suitable carbonyl compound, followed by cyclization under acidic or basic conditions . Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methyl-1H-indazole undergoes various chemical reactions, including:
Electrophilic Substitution: Halogenation, nitration, sulfonation, alkylation, and acylation reactions are common due to the aromatic nature of the indazole ring.
Nucleophilic Substitution: The presence of the chloro group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Alkylation and Acylation: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Chloro-5-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It serves as a core structure in the development of drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It acts as a building block for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indazole: Similar structure but lacks the methyl group at the 5-position.
6-Bromo-5-methyl-1H-indazole: Similar structure but has a bromo group instead of a chloro group.
5-Methyl-1H-indazole: Similar structure but lacks the chloro group at the 6-position.
Uniqueness
6-Chloro-5-methyl-1H-indazole is unique due to the presence of both the chloro and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
6-chloro-5-methyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPYPRVEHGZBJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646925 | |
Record name | 6-Chloro-5-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-02-5 | |
Record name | 6-Chloro-5-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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